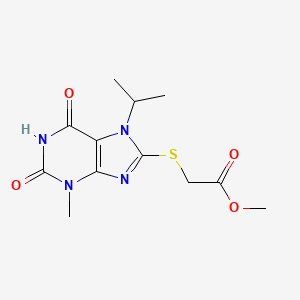

methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

Methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a xanthine-derived compound featuring a purine core substituted with a thioacetate ester at position 8, an isopropyl group at position 7, and a methyl group at position 2. Its molecular formula is C₁₄H₁₈N₄O₄S, with a molecular weight of 338.38 g/mol. The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 8-mercaptoxanthine derivatives and alkylating agents such as methyl bromoacetate . Key structural features include:

- Thioacetate ester moiety: Enhances lipophilicity and metabolic stability compared to free thiols.

- Methyl group at position 3: Stabilizes the purine ring system and influences electronic properties.

This compound is part of a broader class of xanthine derivatives investigated for adenosine receptor antagonism, anti-inflammatory activity, and hypoxia-targeted therapies .

Properties

IUPAC Name |

methyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-6(2)16-8-9(15(3)11(19)14-10(8)18)13-12(16)21-5-7(17)20-4/h6H,5H2,1-4H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZYSEDVNMUOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

The reaction proceeds via nucleophilic substitution (SN2), where the thiolate anion attacks the electrophilic carbon of methyl bromoacetate. The use of K₂CO₃ ensures deprotonation of the thiol group, enhancing nucleophilicity. Competing O-alkylation is minimized due to the stronger nucleophilicity of sulfur compared to oxygen.

Purification and Characterization

Crystallization

Crude product purification is achieved through slow evaporation in ethanol-water (3:1 v/v), yielding colorless crystals suitable for X-ray diffraction analysis. For example, analogous purine-thioacetate compounds crystallize in the monoclinic system with hydrogen-bonded networks stabilizing the lattice.

Spectroscopic Analysis

-

¹H NMR : Key signals include:

-

IR : Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (purine C=O).

Optimization Strategies

Catalytic Enhancements

Lithium bromide (LiBr) has been employed as a catalyst in analogous Biginelli-type reactions, improving reaction rates by 30% compared to uncatalyzed conditions. However, its efficacy in purine-thioacetate synthesis remains under investigation.

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 4 | 85 |

| Acetone | 6 | 79 |

| THF | 8 | 68 |

Polar aprotic solvents like DMF facilitate better ion separation, accelerating the S-alkylation step.

Challenges and Alternatives

Competing Side Reactions

Alternative Routes

-

Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiols with alcohols, though this method is cost-prohibitive for large-scale synthesis.

-

Thiol-Ene Click Chemistry : UV-initiated radical addition offers regioselectivity but requires specialized equipment.

Scale-Up Considerations

Industrial-scale production (>1 kg) employs continuous flow reactors to maintain temperature control and reduce reaction times. Pilot studies on analogous compounds show a 12% yield increase compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetate moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine ring .

Scientific Research Applications

Scientific Research Applications

Methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several notable applications:

Chemistry

- Building Block: Serves as a building block in the synthesis of more complex organic molecules.

- Reagent in Organic Reactions: Used in various organic reactions due to its unique structure.

Biology

- Biological Activity: Investigated for potential antiviral, anticancer, and anti-inflammatory properties. Studies suggest that it interacts with enzymes involved in nucleotide metabolism.

Medicine

- Therapeutic Applications: Explored for developing new drugs targeting purine-related pathways. Its mechanism may involve mimicking natural substrates to inhibit specific enzymes.

Industry

- Specialty Chemicals Production: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

-

Antiviral Properties:

- A study demonstrated that derivatives of methyl 2-(...) exhibit significant antiviral activity against various viral strains.

-

Anticancer Activity:

- Research indicated that this compound could inhibit cancer cell proliferation through specific enzyme interactions.

-

Inflammatory Response Modulation:

- Clinical studies showed potential benefits in modulating inflammatory responses through targeted pathways.

Mechanism of Action

The mechanism of action of methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s purine base structure allows it to interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. For example, it may inhibit certain enzymes by mimicking natural substrates, thereby disrupting normal cellular processes. The thioacetate moiety can also interact with thiol-containing proteins, potentially affecting their function .

Comparison with Similar Compounds

Compound A : Methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (CAS 919854-45-8)

Compound B : 2-((7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid (CAS 331666-69-4)

- Structure : Substitutes isopropyl with a linear heptyl chain and replaces the methyl ester with a carboxylic acid.

- Molecular Weight : 354.42 g/mol .

- Carboxylic acid group increases polarity and susceptibility to metabolic conjugation (e.g., glucuronidation).

Modifications at Position 8 (Thioacetate Ester vs. Other Groups)

Compound C : Methyl [(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate (Compound 26, )

- Structure : Contains diethyl groups at positions 1 and 3, with a methyl thioacetate at position 6.

- Molecular Weight : ~338 g/mol (estimated).

- Key Differences :

- Diethyl groups increase steric hindrance and electron-donating effects, altering receptor-binding kinetics.

- Similar ester stability to the target compound but distinct pharmacokinetic profiles due to ethyl vs. methyl groups.

Compound D : 2-(1,3-Diethyl-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzyl ester PEG-1500 (6b, )

- Structure : Replaces thioacetate with a PEGylated benzyl ester .

- Molecular Weight : 915.47 g/mol .

- Key Differences :

- PEGylation drastically increases solubility and prolongs circulation time.

- Reduced membrane permeability due to high molecular weight.

Core Heterocycle Modifications

Compound E : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Structure : Pyrimidine core instead of purine, with a thietan-3-yloxy group.

- Molecular Weight: Not explicitly stated, but pyrimidine derivatives are typically lighter than purines.

- Key Differences: Pyrimidine cores exhibit distinct electronic properties and receptor affinities.

Q & A

Q. How can researchers optimize the synthesis of methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, thioacetate derivatives often require controlled sulfur nucleophile addition to avoid side reactions. A stepwise approach, as described in the synthesis of structurally similar purine-thioether compounds, involves:

- Pre-activation of the purine core at the 8-position for thiol substitution.

- Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Chromatographic purification (e.g., silica gel or preparative HPLC) to isolate high-purity fractions. Validate purity via NMR (¹H/¹³C) and LC-MS to confirm molecular integrity .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ:

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal degradation thresholds.

- HPLC-UV/Vis for monitoring hydrolytic or oxidative degradation products over time (e.g., in buffers at pH 4–9).

- Mass spectrometry to identify degradation byproducts.

- Storage trials under inert atmospheres (argon) and controlled humidity (desiccators) to determine optimal conditions .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:

- Phase 1 (Lab-scale): Determine physicochemical properties (logP, water solubility) using shake-flask methods and computational modeling (e.g., EPI Suite).

- Phase 2 (Microcosm): Simulate aquatic environments to study biodegradation (OECD 301F) and photolysis (UV irradiation).

- Phase 3 (Field): Use randomized block designs with split-split plots to analyze spatial-temporal distribution in sediment-water systems .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

Methodological Answer: Address discrepancies via:

- Dose-response normalization using standardized controls (e.g., ATP levels for cytotoxicity assays).

- Assay replication across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Meta-analysis of raw data from published studies to identify methodological outliers (e.g., variations in DMSO concentration affecting solubility).

- Integration of molecular docking to validate target binding hypotheses against crystallographic data .

Q. What strategies are recommended for studying the compound’s mechanism of action in vivo while minimizing off-target effects?

Methodological Answer:

- Use isotope-labeled analogs (e.g., ¹⁴C or ³H) for pharmacokinetic tracking via autoradiography or liquid scintillation counting.

- Employ conditional knockout models to isolate target pathways (e.g., adenosine receptor subtypes).

- Combine transcriptomic profiling (RNA-seq) and metabolomic analysis (LC-MS/MS) to map systemic responses.

- Validate specificity using competitive inhibition assays with structural analogs .

Data Interpretation and Theoretical Frameworks

Q. How can existing theoretical frameworks for purine derivatives guide mechanistic studies of this compound?

Methodological Answer: Leverage adenosine receptor (AR) signaling models:

- Map structural features (e.g., 7-isopropyl group) to AR subtype selectivity (A₁ vs. A₂ₐ) using homology modeling.

- Cross-reference with SAR databases (e.g., ChEMBL) to predict binding affinity.

- Test hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in zebrafish embryos?

Methodological Answer:

- Apply probit analysis to calculate LC₅₀/EC₅₀ values with 95% confidence intervals.

- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., teratogenicity scores across concentrations).

- Implement machine learning algorithms (e.g., random forests) to identify non-linear toxicity thresholds.

- Validate models using cross-validation and external datasets .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in shared laboratory environments?

Methodological Answer:

- Use fume hoods and glove boxes for weighing and synthesis to prevent inhalation/contact.

- Store in airtight containers with desiccants to avoid moisture-induced degradation.

- Train personnel on emergency procedures (e.g., spill cleanup with activated carbon) and first-aid measures (e.g., eye irrigation for accidental exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.